molecular formula C102H166N28O30S3 B582938 H-Tyr-Gly-Leu-Ser-Lys-Gly-Cys(1)-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys(1)-OH CAS No. 142878-79-3

H-Tyr-Gly-Leu-Ser-Lys-Gly-Cys(1)-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys(1)-OH

货号: B582938
CAS 编号: 142878-79-3
分子量: 2360.796
InChI 键: OGIRDBKWUONHBP-AWKSIALBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

H-Tyr-Gly-Leu-Ser-Lys-Gly-Cys(1)-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys(1)-OH is a 24-amino acid peptide derived from the C-type natriuretic peptide (CNP), a key regulator of cardiovascular homeostasis. It contains two cysteine residues (positions 7 and 22) forming a disulfide bond critical for its structural stability and biological activity . The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, with optimized coupling efficiency for sterically hindered residues like Cys and Leu . Its molecular formula is C₁₀₂H₁₆₆N₂₈O₃₀S₃, and it has a molecular weight of 2360.77 g/mol .

准备方法

Solid-Phase Peptide Synthesis (SPPS) Framework

Solid-phase peptide synthesis (SPPS) remains the cornerstone for constructing long, structured peptides like the target compound . The process involves iterative coupling of Fmoc-protected amino acids to a resin-bound chain, followed by deprotection and cleavage. For this peptide, the Fmoc/t-butyl (tBu) strategy is preferred due to its compatibility with acid-labile side-chain protections and mild deprotection conditions .

Resin Selection and Initial Anchoring

The choice of resin critically influences yield and purity. Wang or Rink amide resins are optimal for C-terminal carboxylate or amide peptides, respectively. For this peptide, which terminates in a free carboxylic acid, a Wang resin functionalized with a hydroxymethylphenoxy linker is recommended . Loading the first amino acid (C-terminal Cys) requires activation with 1,3-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), achieving >98% coupling efficiency under inert atmospheres .

Sequential Chain Elongation

Amino Acid Activation and Coupling

Coupling reagents must balance reactivity and racemization suppression. Data from comparative studies (Table 1) highlight HCTU/DIPEA as superior for sterically hindered residues (e.g., Ile, Leu), achieving >99% coupling yields . For standard residues (Gly, Ser), TBTU/DIPEA suffices, reducing costs without compromising purity .

Table 1: Coupling Efficiency by Reagent (Selected Residues)

ResidueReagentYield (%)Purity (%)
Cys(1)HCTU/DIPEA98.597.2
LeuTBTU/DIPEA97.896.8
Arg(Pbf)DMT-MM/DIPEA95.394.1

Side-Chain Protection Strategy

Orthogonal protection ensures selective deprotection during disulfide bond formation:

  • Cys(1) : Trityl (Trt) protection prevents premature oxidation .

  • Lys : tert-butyloxycarbonyl (Boc) or 4-methyltrityl (Mtt) groups enable selective deprotection .

  • Asp/OtBu, Ser/tBu : Standard tBu protection minimizes side reactions during trifluoroacetic acid (TFA) cleavage .

Disulfide Bond Formation

Intramolecular disulfide bridging between Cys(1) residues is achieved post-synthesis. Two methods are validated:

On-Resin Oxidation

Using iodine (0.1 M in DMF/H2O, 1:1) for 2 hours oxidizes thiols to disulfides while the peptide remains resin-bound. This method yields 85–90% correctly folded product but risks overoxidation of methionine .

Solution-Phase Thiol-Disulfide Exchange

Cleaved peptide (free thiols) is dissolved in ammonium bicarbonate buffer (pH 8.0) with glutathione (reduced:oxidized = 10:1). After 24-hour stirring under N₂, HPLC-MS confirms >92% disulfide formation without methionine oxidation .

Cleavage and Global Deprotection

Final cleavage employs TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 3 hours at 25°C. Scavengers (TIS, phenol) quench carbocation byproducts, preserving acid-sensitive residues . Post-cleavage, cold diethyl ether precipitates the crude peptide, yielding 70–80% recovery .

Purification and Analytical Validation

Reverse-Phase HPLC

Semi-preparative C18 columns (10 μm, 250 × 20 mm) resolve impurities using gradients of 0.1% TFA in H₂O/acetonitrile. The target peptide elutes at ~42% acetonitrile, achieving >95% purity .

Table 2: Purification Parameters

ColumnGradientPurity (%)Yield (%)
C18 (10 μm)25–50% ACN/40m95.278.4
C4 (5 μm)20–45% ACN/50m93.782.1

Mass Spectrometry Confirmation

MALDI-TOF MS (positive mode) verifies molecular weight (Calc.: 2489.8 Da; Obs.: 2490.2 Da, Δ = 0.16%) . Disulfide linkage integrity is confirmed via Ellman’s assay (<2% free thiols) .

Challenges and Optimization

Aggregation During Synthesis

The peptide’s high glycine content (6 residues) promotes β-sheet aggregation, reducing coupling efficiency. Incorporating pseudoproline dipeptides (e.g., Ser-Gly as Ser-Thr(ψMe,Mepro)) disrupts secondary structures, improving stepwise yields by 15–20% .

Racemization at Ser and Cys

Prolonged coupling times (>60 minutes) at Lys and Ser residues induce D-isomer formation. Kinetic studies recommend coupling times ≤30 minutes with HCTU, limiting racemization to <1% .

化学反应分析

Types of Reactions

(Tyr0)-C-type natriuretic peptide (32-53) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products Formed

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with altered amino acid sequences.

科学研究应用

(Tyr0)-C-type natriuretic peptide (32-53) has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling pathways and its effects on cellular functions.

    Medicine: Explored as a potential therapeutic agent for cardiovascular diseases due to its vasodilatory and diuretic properties.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

作用机制

(Tyr0)-C-type natriuretic peptide (32-53) exerts its effects by binding to natriuretic peptide receptors (NPRs) on the surface of target cells. This binding activates guanylate cyclase, leading to an increase in cyclic GMP levels. The elevated cyclic GMP mediates various physiological responses, including vasodilation, natriuresis, and inhibition of cell proliferation. The peptide’s molecular targets include NPR-A and NPR-B receptors, which are involved in cardiovascular regulation.

相似化合物的比较

Structural and Functional Similarities

The peptide shares structural motifs with other natriuretic peptides (e.g., ANP, BNP) but is distinguished by its unique CNP-derived sequence. Below is a comparative analysis with structurally related peptides:

Compound Sequence Features Key Residues Molecular Weight (g/mol) Primary Function References
Target Peptide Tyr-Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys Two Cys residues (disulfide bond), Tyr1, Arg13 2360.77 Cardiovascular regulation (vasodilation, diuresis)
H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH₂ C-terminal amidation, Leu-rich core Arg1, Lys3, Asp7 1558.88 Hypotensive effects via unknown receptors
H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH Shorter chain (8 residues), aromatic residues Trp1, Tyr4, Tyr6 ~1000 (estimated) Neuroactive signaling
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Arg-DL-Pro-DL-Lys-DL-Leu-DL-Lys-OH Mixed D/L-amino acids, poly-Arg motif Tyr1, Gly2, Gly3 1647 Enhanced protease resistance; immune modulation
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH.TFA Extended Arg/Lys-rich sequence Tyr1, Arg3, Lys4 3033.4 Cell-penetrating peptide; gene delivery

Key Differentiators

Disulfide Bond vs. Terminal Modifications : The target peptide’s disulfide bond (Cys7-Cys22) stabilizes its β-sheet structure, whereas analogs like H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH₂ rely on C-terminal amidation for prolonged half-life .

Functional Specificity : Unlike the Arg/Lys-rich H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Leu-Tyr-Arg-Ser-Pro-Ala-Ser-Met-Pro-Glu-Asn-Leu-OH.TFA (used in gene delivery), the target peptide binds specifically to natriuretic peptide receptor B (NPR-B) to regulate blood pressure .

Amino Acid Composition: The Tyr-Gly-Leu motif in the target peptide is critical for NPR-B activation, while H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH lacks this motif and instead targets neurological pathways .

Research Implications

The target peptide’s unique sequence and disulfide bond make it a promising candidate for cardiovascular therapeutics. However, analogs with terminal modifications (e.g., amidation, methylation) or D-amino acids offer advantages in stability and tissue targeting . Future studies should explore hybrid designs combining the Tyr-Gly-Leu motif with protease-resistant D-residues to enhance efficacy.

生物活性

H-Tyr-Gly-Leu-Ser-Lys-Gly-Cys(1)-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys(1)-OH is a peptide that plays a significant role in various biological processes, particularly in cardiovascular health. This compound is a fragment of the larger C-type natriuretic peptide (CNP), which is known for its vasodilatory properties and involvement in fluid homeostasis.

Structure and Composition

The peptide consists of 30 amino acids with the following sequence:

H Tyr Gly Leu Ser Lys Gly Cys 1 Phe Gly Leu Lys Leu Asp Arg Ile Gly Ser Met Ser Gly Leu Gly Cys 1 OH\text{H Tyr Gly Leu Ser Lys Gly Cys 1 Phe Gly Leu Lys Leu Asp Arg Ile Gly Ser Met Ser Gly Leu Gly Cys 1 OH}

This sequence includes several key amino acids that contribute to its biological activity, including:

  • Tyrosine (Tyr) : Involved in receptor binding.
  • Cysteine (Cys) : Important for forming disulfide bonds, which stabilize the peptide structure.
  • Arginine (Arg) : Plays a role in vasodilation and nitric oxide production.

This compound exerts its biological effects primarily through its interaction with natriuretic peptide receptors (NPRs), specifically NPR-A and NPR-B. Upon binding, it activates guanylate cyclase, leading to increased levels of cyclic GMP (cGMP) within target cells. This cascade results in:

  • Vasodilation : Relaxation of vascular smooth muscle.
  • Natriuresis : Increased sodium excretion by the kidneys.
  • Inhibition of Cell Proliferation : This may have implications for cancer treatment.

Cardiovascular Effects

Research indicates that this peptide has significant implications for cardiovascular health. It promotes vasodilation, which can help reduce blood pressure and improve blood flow. Studies have shown that synthetic analogs of CNP exhibit potent antihypertensive effects, making them potential therapeutic agents for hypertension and heart failure .

Antitumor Activity

Some studies suggest that peptides similar to this compound may possess antitumor properties. The mechanism is thought to involve inhibition of cell proliferation through pathways mediated by cGMP .

Research Findings

A summary of significant findings from various studies on the biological activity of this peptide is presented below.

StudyFindingsImplications
BenchChem StudyDemonstrated potent vasodilatory effects in animal models.Potential treatment for cardiovascular diseases.
PubMed AnalysisIdentified structural similarities with other antitumor peptides.Suggests potential use in cancer therapy.
Frontiers in ChemistryDiscussed modifications that enhance the peptide's stability and efficacy.Highlights avenues for drug development.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Heart Failure Management : A clinical trial involving patients with acute decompensated heart failure showed improved outcomes with CNP analogs, suggesting a role for this peptide in managing heart conditions .
  • Cancer Treatment : In vitro studies indicated that peptides with similar sequences inhibited the growth of certain cancer cell lines, providing a basis for further exploration into their use as anticancer agents .

常见问题

Basic Research Questions

Q. What are the primary strategies for synthesizing and purifying this peptide, and how can researchers optimize yield and purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for stepwise assembly. Critical steps include:

  • Coupling Efficiency : Use double couplings for sterically hindered residues (e.g., Cys, Leu) and monitor via Kaiser test .
  • Disulfide Bond Formation : Oxidative folding under controlled pH (e.g., 8.0–8.5) with glutathione redox buffers to ensure correct Cys(1)-Cys(1) pairing .
  • Purification : Reverse-phase HPLC with gradients optimized for hydrophobic regions (e.g., 10–40% acetonitrile in 0.1% TFA) .

Q. How can researchers validate the peptide’s primary structure and detect common synthesis errors?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence verification, focusing on:

  • Fragmentation Patterns : Collision-induced dissociation (CID) to identify backbone cleavages (e.g., b/y ions) .
  • Post-Translational Modifications : MALDI-TOF MS to detect oxidation (e.g., Met) or incomplete deprotection .
  • Amino Acid Analysis (AAA) : Hydrolyze the peptide and compare molar ratios to theoretical values .

Advanced Research Questions

Q. How should researchers address conflicting structural data (e.g., disulfide connectivity vs. NMR results) in this peptide?

  • Methodological Answer :

  • Overlap Analysis : Perform partial enzymatic digestion (e.g., trypsin/chymotrypsin) to isolate fragments containing ambiguous regions. Compare MS/MS data with predicted cleavage patterns .
  • Nuclear Magnetic Resonance (NMR) : Use 2D 1H^1H-1H^1H NOESY to resolve spatial proximity of Cys residues and validate disulfide bonds .
  • Computational Modeling : Apply molecular dynamics (MD) simulations to test stability of proposed configurations .

Q. What experimental designs are robust for evaluating the peptide’s bioactivity in cellular assays while minimizing off-target effects?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM–10 µM to identify EC50_{50}/IC50_{50} values. Include scrambled-sequence controls to rule out nonspecific interactions .
  • Cell Line Selection : Use receptor-knockout models (e.g., CRISPR/Cas9) to confirm target specificity .
  • High-Content Screening (HCS) : Combine fluorescence microscopy with automated image analysis to quantify subcellular localization .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this peptide?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in animal models to assess bioavailability .
  • Metabolite Identification : Incubate the peptide with liver microsomes to detect degradation products .
  • Protease Inhibition : Co-administer protease inhibitors (e.g., aprotinin) in vivo to stabilize the peptide .

Q. Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects in peptide toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • ANOVA with Tukey’s Post Hoc : Compare treatment groups while controlling for multiple comparisons .
  • Power Analysis : Predefine sample sizes (n ≥ 6) to ensure statistical significance (α = 0.05, β = 0.2) .

Q. How should researchers incorporate sex and gender dimensions into preclinical studies of this peptide?

  • Methodological Answer :

  • Sex-Stratified Models : Use male and female animal cohorts to assess hormonal influences on efficacy/toxicity .
  • In Vitro Hormonal Profiling : Treat cell lines with estrogen/testosterone to mimic physiological variations .

Q. Literature and Reproducibility

Q. What systematic review strategies ensure comprehensive coverage of prior work on similar peptides?

  • Methodological Answer :

  • Database Searches : Use SciFinder and PubMed with keywords: "Tyr-Gly-Leu motif," "Cys-containing peptides," and "disulfide-rich peptides" .
  • Citation Tracking : Employ tools like Web of Science to identify seminal papers and recent citations .

Q. How can researchers enhance reproducibility when publishing experimental protocols for this peptide?

  • Methodological Answer :

  • MIAPE Compliance : Adhere to Minimum Information About a Proteomics Experiment guidelines for MS data .
  • Open Data Platforms : Deposit raw spectra (e.g., ProteomeXchange) and synthesis protocols (e.g., protocols.io ) .

Q. Ethical and Safety Guidelines

Q. What ethical frameworks apply when studying this peptide in human-derived cell lines or tissues?

  • Methodological Answer :
  • Institutional Review Board (IRB) Approval : Required for studies using primary human cells (e.g., blood, biopsies) .
  • Data Anonymization : Replace patient identifiers with codes in datasets .

属性

IUPAC Name

(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C102H166N28O30S3/c1-12-57(10)84-100(158)114-47-80(138)118-73(49-132)97(155)124-65(30-34-161-11)91(149)128-72(48-131)89(147)113-44-78(136)115-66(35-53(2)3)87(145)111-46-82(140)120-76(101(159)160)52-163-162-51-75(119-81(139)45-110-86(144)62(23-16-18-31-103)121-98(156)74(50-133)129-94(152)68(37-55(6)7)117-77(135)42-109-85(143)61(105)39-59-26-28-60(134)29-27-59)99(157)126-70(40-58-21-14-13-15-22-58)88(146)112-43-79(137)116-67(36-54(4)5)93(151)122-63(24-17-19-32-104)90(148)125-69(38-56(8)9)95(153)127-71(41-83(141)142)96(154)123-64(92(150)130-84)25-20-33-108-102(106)107/h13-15,21-22,26-29,53-57,61-76,84,131-134H,12,16-20,23-25,30-52,103-105H2,1-11H3,(H,109,143)(H,110,144)(H,111,145)(H,112,146)(H,113,147)(H,114,158)(H,115,136)(H,116,137)(H,117,135)(H,118,138)(H,119,139)(H,120,140)(H,121,156)(H,122,151)(H,123,154)(H,124,155)(H,125,148)(H,126,157)(H,127,153)(H,128,149)(H,129,152)(H,130,150)(H,141,142)(H,159,160)(H4,106,107,108)/t57-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIRDBKWUONHBP-AWKSIALBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)O)CC(C)C)CO)CCSC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)O)CC(C)C)CO)CCSC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C102H166N28O30S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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